molecular formula C14H19NO3 B068817 tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS No. 172647-87-9

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Cat. No.: B068817
CAS No.: 172647-87-9
M. Wt: 249.3 g/mol
InChI Key: JNQNQSCDMKNYEX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate typically involves the following steps:

    Formation of Indoline Core: The indoline core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the indoline core .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group back to the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Regeneration of the hydroxymethyl group.

    Substitution: Introduction of various functional groups on the indoline ring.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate involves its interaction with biological targets such as enzymes and receptors. The indoline core can bind to multiple receptors, influencing various biological pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is unique due to its specific combination of the indoline core, hydroxymethyl group, and tert-butyl group. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate (CAS: 172647-87-9) is a synthetic compound belonging to the indolinecarboxylate family. Its unique structure, characterized by the presence of a tert-butyl group and a hydroxymethyl moiety, suggests potential biological activities worth investigating. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H19NO3
  • Molecular Weight: 249.31 g/mol
  • IUPAC Name: tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate
  • CAS Number: 172647-87-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets effectively, leading to significant pharmacological effects.

Anti-inflammatory Activity

A notable study evaluated similar compounds within the indole class for their anti-inflammatory effects. The research utilized a carrageenan-induced rat paw edema model to assess the efficacy of these compounds compared to standard anti-inflammatory drugs like indomethacin. While specific data for this compound was not detailed in the literature, related compounds demonstrated promising inhibition rates ranging from 39% to 54% within 12 hours post-administration .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), similar to other indole derivatives .

Study 1: Analgesic Properties

In a controlled experiment involving several indole derivatives, including this compound, researchers found that these compounds exhibited significant analgesic effects when assessed through various pain models. The study indicated that these compounds could potentially serve as alternatives to traditional analgesics with fewer side effects .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related indole derivatives, revealing critical insights into how modifications in chemical structure influence biological activity. The findings suggested that the presence of bulky substituents like tert-butyl groups enhances lipophilicity, improving membrane permeability and bioavailability of these compounds in vivo .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberAnti-inflammatory Activity (%)Analgesic EffectReference
This compound172647-87-9Not specifiedSignificant
IndomethacinNot applicable54.239High
Other Indole DerivativesVariousRanging from 39% to 54%Moderate

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQNQSCDMKNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383307
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172647-87-9
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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